Proanthocyanidins

描述

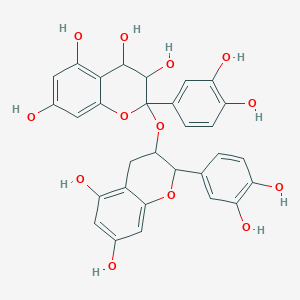

原花青素B4,也称为原花色素B4,是一种原花青素,具体来说是B型原花青素。它是由儿茶素和表儿茶素单元通过4→8键连接形成的二聚体。 这种化合物在各种植物中自然存在,包括荔枝的外果皮、葡萄籽,甚至啤酒中 .

准备方法

合成路线和反应条件: 原花青素B4可以通过儿茶素和表儿茶素在酸性条件下缩合合成。 反应通常需要使用盐酸或硫酸等催化剂来促进两个黄烷-3-醇单元之间形成4→8键 .

工业生产方法: 原花青素B4的工业生产通常涉及从天然来源中提取。例如,葡萄籽是原花青素的丰富来源。 提取过程包括使用乙醇或甲醇进行溶剂提取,然后进行色谱等纯化步骤以分离原花青素B4 .

反应类型:

氧化: 原花青素B4可以发生氧化反应,导致形成醌类和其他氧化产物。

还原: 原花青素B4的还原可以生成儿茶素和表儿茶素单体。

取代: 取代反应可以在黄烷-3-醇单元的羟基上发生,导致形成各种衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 可以使用酰氯或卤代烷等试剂进行取代反应。

主要产物:

氧化: 醌类和其他氧化衍生物。

还原: 儿茶素和表儿茶素单体。

4. 科研应用

原花青素B4在科学研究中具有广泛的应用:

化学: 用作模型化合物来研究原花青素的性质和反应。

生物学: 研究其抗氧化特性及其在保护细胞免受氧化应激中的作用。

医学: 研究其潜在的抗癌、抗炎和心血管保护作用。

科学研究应用

Health Benefits and Therapeutic Applications

Antioxidant Properties

Proanthocyanidins exhibit significant antioxidant activity, which can help mitigate oxidative stress in cells. Studies have shown that PACs can protect against oxidative damage by enhancing cellular antioxidant defenses and reducing inflammation . They are being investigated for their potential in preventing chronic diseases such as cardiovascular disease, diabetes, and cancer.

Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. For instance, PACs have been shown to inhibit the production of pro-inflammatory cytokines in macrophages and reduce inflammatory markers in animal models . These effects suggest potential therapeutic uses in conditions characterized by chronic inflammation.

Metabolic Health

this compound have been linked to improved metabolic health. In a study involving mice, PACs were found to regulate lipid metabolism and enhance insulin sensitivity, indicating their potential role in managing obesity and type 2 diabetes . Additionally, they have demonstrated the ability to lower LDL cholesterol while increasing HDL cholesterol levels .

Nutritional Applications

Functional Foods and Supplements

Due to their health benefits, this compound are increasingly incorporated into functional foods and dietary supplements. They are believed to enhance nutrient absorption and improve gut health by modulating gut microbiota composition . Proanthocyanidin-rich extracts from sources like grape seeds and cocoa are commonly used in these products.

Animal Nutrition

Recent studies have explored the application of this compound in animal feed. Novel this compound isolated from Anogeissus pendula demonstrated significant inhibition of ruminal enzymes, suggesting their potential to improve feed conversion ratios in livestock . This could lead to more sustainable agricultural practices by enhancing nutrient utilization.

Cosmetic Applications

This compound are also utilized in cosmetic formulations due to their antioxidant properties. They help protect skin cells from oxidative damage caused by UV radiation and pollution. Furthermore, PACs can improve skin hydration and elasticity, making them valuable ingredients in anti-aging products .

Case Studies

作用机制

原花青素B4主要通过其抗氧化特性发挥作用。它可以清除自由基和活性氧,从而保护细胞免受氧化损伤。此外,它可以调节参与炎症和细胞存活的各种信号通路。 例如,它已被证明可以抑制核因子-κB (NF-κB) 的激活,NF-κB 是炎症的关键调节因子 .

类似化合物:

原花色素B1: 另一种B型原花青素,由儿茶素和表儿茶素单元通过4→8键连接而成。

原花色素B2: 与原花色素B1类似,但立体化学不同。

原花色素B3: 由儿茶素单元通过4→8键连接而成。

原花青素B4的独特性: 原花青素B4因其独特的立体化学和同时存在儿茶素和表儿茶素单元而独一无二。 这种独特的结构使其具有独特的生物活性及其潜在的健康益处 .

相似化合物的比较

Procyanidin B1: Another B-type proanthocyanidin composed of catechin and epicatechin units linked by a 4→8 bond.

Procyanidin B2: Similar to Procyanidin B1 but with different stereochemistry.

Procyanidin B3: Composed of catechin units linked by a 4→8 bond.

Uniqueness of Procyanidol B4: Procyanidol B4 is unique due to its specific stereochemistry and the presence of both catechin and epicatechin units. This unique structure contributes to its distinct biological activities and potential health benefits .

生物活性

Proanthocyanidins (PAs) are a class of flavonoids found in various plants, particularly in fruits, seeds, and bark. They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This article reviews the biological activities of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Classification

This compound are oligomeric compounds formed from flavan-3-ol units. They can be classified into two main types based on their structure:

- Type A : Characterized by the presence of an additional bond between the monomers.

- Type B : Lacking this bond, leading to different biological activities.

The degree of polymerization (DP) significantly influences their biological effects, with medium-sized polymers often exhibiting the most potent activities.

Antioxidant Activity

This compound exhibit strong antioxidant properties, which are crucial for combating oxidative stress in cells. A study demonstrated that grape seed proanthocyanidin extract (GSPE) significantly reduced reactive oxygen species (ROS) levels in various cellular models . The antioxidant capacity is attributed to their ability to scavenge free radicals and chelate metal ions.

Anti-Inflammatory Effects

Numerous studies have highlighted the anti-inflammatory potential of this compound. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. For instance, PAC polymers have been shown to suppress the expression of nitric oxide synthase and cyclooxygenase-2 in macrophages, leading to reduced production of inflammatory mediators such as nitric oxide and prostaglandin E2 .

- Inhibition of NF-κB Pathway : this compound downregulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation .

- Modulation of MAPK Pathways : They interfere with p38 MAPK signaling, further contributing to their anti-inflammatory effects .

Cardiovascular Health

Research has shown that dietary intake of this compound is associated with improved cardiovascular health. A cohort study indicated that higher proanthocyanidin consumption correlates with lower rates of hypertension and cardiovascular disease .

Key Findings

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Odai et al. | 40–64 years | Grape seed extract (200/400 mg/day) | Reduced systolic/diastolic blood pressure |

| Mink et al. | 55–69 years | Diet-derived this compound | Lower coronary heart disease mortality |

| McCullough et al. | 68.9 ± 6.2 years | Diet-derived this compound | Reduced cardiovascular disease risk |

Anti-Cancer Properties

This compound have been investigated for their potential anti-cancer effects. Epidemiological studies suggest that they may reduce the risk of certain cancers, including colorectal and pancreatic cancer . Mechanistically, they inhibit cancer cell proliferation and induce apoptosis through various signaling pathways.

Specific Findings

- Proanthocyanidin hexamers significantly decreased growth in colorectal cancer cell lines by inhibiting PI3K/Akt signaling pathways .

- A large cohort study indicated an inverse association between proanthocyanidin intake and lung cancer incidence among postmenopausal women .

Metabolic Effects

This compound also play a role in metabolic health by improving lipid profiles and reducing obesity-related complications. Research indicates that they can decrease hepatic lipogenesis and modulate lipid metabolism through gene expression regulation in liver cells .

Metabolic Impact Studies

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Panahande et al. | 50–65 years | Pine bark extract (250 mg/day) | Increased bone formation markers |

| Tresserra-Rimbau et al. | 60–75 years | Diet-derived this compound | Lower body weight gain |

属性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-VUGKQVTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183357 | |

| Record name | Procyanidin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29106-51-2, 4852-22-6 | |

| Record name | Procyanidin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN B4, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OP8987K2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。